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3,4-Dihydroxy-5-methyl-2-furanone -

3,4-Dihydroxy-5-methyl-2-furanone

Catalog Number: EVT-467475
CAS Number:
Molecular Formula: C5H6O4
Molecular Weight: 130.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

3,4-Dihydroxy-5-methyl-2-furanone is classified as a furanone, which is characterized by a five-membered aromatic ring containing an oxygen atom. It is specifically categorized under hydroxyfuranones due to the presence of hydroxyl groups at the 3 and 4 positions of the furanone ring.

Synthesis Analysis

The synthesis of 3,4-dihydroxy-5-methyl-2-furanone can be achieved through various methods. One notable approach involves the reaction of glyoxylic acid hydrate with morpholine and propionaldehyde under controlled conditions. The steps include:

  1. Dissolution: Glyoxylic acid hydrate is dissolved in an organic solvent such as methanol or ethanol.
  2. Addition of Morpholine: Morpholine is added to the solution and stirred to facilitate interaction.
  3. Reaction with Propionaldehyde: Propionaldehyde is then introduced to initiate the reaction.
  4. Concentration and Hydrolysis: The reaction mixture undergoes vacuum concentration followed by hydrolysis using hydrochloric acid.
  5. Distillation: Finally, vacuum distillation is employed to isolate 3,4-dihydroxy-5-methyl-2-furanone, yielding high purity and yield rates (up to 91.6% in some cases) .
Chemical Reactions Analysis

3,4-Dihydroxy-5-methyl-2-furanone participates in several chemical reactions:

  1. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex furan derivatives.
  2. Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups under certain conditions, altering its reactivity.
  3. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance its flavor properties in food applications.

These reactions are significant in both synthetic organic chemistry and food chemistry contexts.

Mechanism of Action

The mechanism of action for 3,4-dihydroxy-5-methyl-2-furanone primarily revolves around its role in flavor development during cooking processes:

  1. Formation during Cooking: It is produced through the Maillard reaction, where reducing sugars react with amino acids under heat, leading to the formation of various flavor compounds including furanones.
  2. Flavor Enhancement: The compound contributes to sweet and caramel-like flavors in foods, influencing sensory perception.

Research indicates that variations in cooking temperature and time can significantly affect the yield of this compound during food processing .

Physical and Chemical Properties Analysis

3,4-Dihydroxy-5-methyl-2-furanone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 142.10 g/mol.
  • Melting Point: Around 50–51 °C.
  • Solubility: Soluble in water and organic solvents due to its polar hydroxyl groups.
  • Stability: The compound shows varying stability depending on pH levels; it may decompose under extreme conditions but remains stable in neutral environments .

These properties make it suitable for use in various applications within food science.

Applications

The applications of 3,4-dihydroxy-5-methyl-2-furanone are diverse:

  1. Flavoring Agent: Widely used in the food industry as a flavor enhancer due to its sweet aroma reminiscent of caramel or cooked fruits.
  2. Research Tool: Utilized in studies related to the Maillard reaction and flavor chemistry, providing insights into food processing techniques.
  3. Potential Health Benefits: Preliminary studies suggest potential antioxidant properties, making it a candidate for further research in health-related applications.
Biosynthetic Pathways and Precursor Dynamics

Enzymatic Biosynthesis in Plant and Microbial Systems

The enzymatic formation of 3,4-dihydroxy-5-methyl-2-furanone occurs through distinct pathways in plants and microorganisms. In plant systems such as strawberries and tomatoes, this compound arises as a secondary metabolite via the shikimate pathway or degradation of ascorbic acid (vitamin C). Key enzymes include dehydrogenases and isomerases that convert hexose phosphates into furanone precursors. For instance, studies show that D-fructose-1,6-diphosphate undergoes enzymatic rearrangement via aldolases and isomerases to yield linear intermediates that cyclize into the furanone structure [5] [9].

Microbial biosynthesis, particularly in yeast species like Zygosaccharomyces rouxii, involves the Embden-Meyerhof-Parnas (EMP) and pentose phosphate (PP) pathways. Here, D-fructose is phosphorylated to fructose-1,6-bisphosphate, which is cleaved into triose phosphates. These are subsequently converted to D-ribulose-5-phosphate—a direct precursor to furanones—via transketolase and transaldolase enzymes. Metabolic flux analyses reveal that furanone production increases 1.5-fold when microbial cultures are supplemented with D-fructose, confirming the centrality of sugar phosphates [5].

Table 1: Enzymatic Systems in Furanone Biosynthesis

OrganismKey SubstrateEnzymes InvolvedFuranone Yield
StrawberryD-Fructose-1,6-diphosphateDehydrogenases, IsomerasesNot quantified
Z. rouxii yeastD-FructoseTransketolase, Transaldolase1.5× increase
TomatoD-Ribulose-5-phosphateRibosephosphate isomerase~20 mg/100 mL

Role of the Maillard Reaction in Non-Enzymatic Formation

Non-enzymatic formation of 3,4-dihydroxy-5-methyl-2-furanone occurs predominantly through the Maillard reaction between reducing pentoses (e.g., xylose, ribose) and amino acids under thermal conditions. The reaction initiates with the condensation of a sugar carbonyl group and an amino acid to form an Amadori rearrangement product. This intermediate then dehydrates and cyclizes into 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which oxidizes to yield the dihydroxy derivative. Crucially, pentoses like xylose generate higher furanone yields (~20 mg/100 mL) than hexoses due to their greater propensity to form open-chain isomers during heating [6].

The pH and temperature of the reaction system critically influence furanone generation. Studies using xylose-lysine model systems heated at 100°C demonstrated maximal furanone production at pH 7.0–8.0, where enolization and cyclization kinetics are optimized. At pH <5.0, furanone degradation accelerates, forming dicarbonyl compounds like methylglyoxal [6]. This pathway is distinct from enzymatic biosynthesis and dominates in thermally processed foods (e.g., roasted meats, soy sauce), contributing caramel-like aromas [6].

Intermediate Identification: 4,5-Dihydroxy-2,3-Pentanedione as a Key Precursor

The α-dicarbonyl compound 4,5-dihydroxy-2,3-pentanedione (DPD) has been identified as a central intermediate in both enzymatic and non-enzymatic furanone pathways. In tomato fruits, DPD forms spontaneously from D-ribulose-5-phosphate under physiological conditions (pH 7.4, 37°C) without enzymatic catalysis. This transformation occurs via retro-aldol cleavage of the pentose phosphate, yielding DPD at conversion rates exceeding 1% [3].

DPD’s role was confirmed through derivatization studies using o-phenylenediamine (OPD), which reacts with DPD to form stable quinoxaline adducts detectable via HPLC. When DPD was incubated in buffer solutions, it rapidly dehydrated and cyclized into 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which was then oxidized to 3,4-dihydroxy-5-methyl-2-furanone. The reaction pathway is summarized as:D-Ribulose-5-phosphate → 4,5-Dihydroxy-2,3-pentanedione (DPD) → HMF → 3,4-Dihydroxy-5-methyl-2-furanone [3].

Table 2: Key Precursors and Their Conversion Efficiencies

PrecursorSystemConditionsFuranone Yield
D-Ribulose-5-phosphateTomato fruit homogenatepH 7.4, 37°C>1% conversion
XyloseMaillard reaction100°C, pH 7.0, 60 min~20 mg/100 mL
D-FructoseZ. rouxii fermentation25°C, 5 days1.5× increase

Isotopic Labeling Studies for Pathway Elucidation

Isotopic tracing has been instrumental in mapping carbon flux through furanone biosynthetic pathways. In landmark studies, 13C-labeled D-ribose-5-phosphate was incubated with spinach-derived ribosephosphate isomerase. NMR analysis revealed that C-1, C-2, and C-3 of the labeled ribose were incorporated into the furanone ring, while the methyl group (C-5) originated from the C-5 of ribose. This confirmed that the furanone skeleton retains the carbon backbone of the pentose phosphate precursor [3] [7].

In microbial systems, 14C-labeled D-fructose was fed to Z. rouxii cultures, resulting in labeled furanones isolated via ethyl acetate extraction. Radiolabel tracking showed that fructose carbon was channeled through fructose-1,6-bisphosphate and glyceraldehyde-3-phosphate before entering the pentose phosphate pathway. Additionally, studies using deuterated water (D2O) demonstrated rapid H/D exchange at the C-5 hydroxyl group of the furanone, indicating its participation in keto-enol tautomerism—a critical step in the cyclization mechanism [5] [7]. These data collectively validate DPD as a universal intermediate and distinguish enzymatic pathways from Maillard chemistry.

Table 3: Isotopic Labeling Applications in Pathway Validation

Tracer CompoundSystemKey Finding
[1-13C]-D-Ribose-5PSpinach enzyme extractC-1, C-2, C-3 incorporated into furanone ring
[U-14C]-D-FructoseZ. rouxii cultureCarbon routed via fructose-1,6-bisphosphate
D2OAqueous bufferH/D exchange at C-5 hydroxyl confirms tautomerism

Properties

Product Name

3,4-Dihydroxy-5-methyl-2-furanone

IUPAC Name

3,4-dihydroxy-5-methyl-3H-furan-2-one

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h4,6-7H,1H3

InChI Key

IYWVFBWMQOKJRS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=O)O1)O)O

Canonical SMILES

CC1=C(C(C(=O)O1)O)O

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